molecular formula C16H21NO5 B3974902 methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate

methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate

Cat. No.: B3974902
M. Wt: 307.34 g/mol
InChI Key: WHLZKMIVFQQRAN-UHFFFAOYSA-N
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Description

Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate is an organic compound that belongs to the class of esters It is characterized by the presence of a leucine moiety linked to a phenyl ring through a carbonyl group, with an acetoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate typically involves the esterification of leucine with a phenyl carbonyl compound. One common method is the reaction of leucine methyl ester with 4-(acetyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate enzymatic activity. The phenylcarbonyl moiety can interact with proteins and enzymes, potentially altering their function. The leucine residue may play a role in cellular uptake and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[4-(acetyloxy)phenyl]carbonyl}leucinate is unique due to the presence of the acetyloxy group, which can undergo specific chemical reactions that are not possible with similar compounds. This functional group also imparts distinct biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-[(4-acetyloxybenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(2)9-14(16(20)21-4)17-15(19)12-5-7-13(8-6-12)22-11(3)18/h5-8,10,14H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZKMIVFQQRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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